molecular formula C16H29NO B14680353 N-[4-(cycloheptylmethyl)cyclohexyl]acetamide CAS No. 37875-23-3

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide

Cat. No.: B14680353
CAS No.: 37875-23-3
M. Wt: 251.41 g/mol
InChI Key: ZQZQRPNFQFIRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is known for its unique structure, which includes a cycloheptylmethyl group attached to a cyclohexyl ring, further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cycloheptylmethyl)cyclohexyl]acetamide typically involves the reaction of cycloheptylmethylcyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Cycloheptylmethylcyclohexylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Cycloheptylmethylcyclohexylamine is added to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated and purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the cycloheptylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide has found applications in various scientific research fields, including:

  • Chemistry

Properties

CAS No.

37875-23-3

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H29NO/c1-13(18)17-16-10-8-15(9-11-16)12-14-6-4-2-3-5-7-14/h14-16H,2-12H2,1H3,(H,17,18)

InChI Key

ZQZQRPNFQFIRIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.